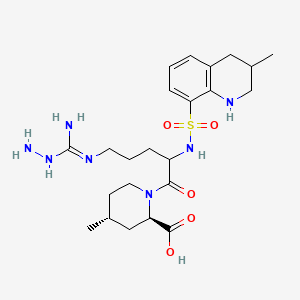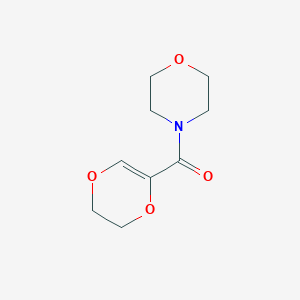
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound features a morpholine ring attached to a methanone group, which is further connected to a 5,6-dihydro-1,4-dioxin ring. The presence of both morpholine and dioxin rings in its structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone typically involves the reaction of morpholine with a suitable precursor that contains the 5,6-dihydro-1,4-dioxin moiety. One common method involves the use of 1,4-dioxin-2-carboxylic acid derivatives, which are reacted with morpholine under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone has several applications in scientific research:
作用機序
The mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The dioxin moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(5,6-Dihydro-1,4-dioxin-2-yl)(4-methyl-1-piperazinyl)methanone: Similar structure but with a piperazine ring instead of morpholine.
(5,6-Dihydro-1,4-dioxin-2-yl)(2-furanyl)methanone: Contains a furan ring instead of morpholine.
N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline: Features an aniline group instead of morpholine.
Uniqueness
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is unique due to the presence of both morpholine and dioxin rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2,3-dihydro-1,4-dioxin-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C9H13NO4/c11-9(8-7-13-5-6-14-8)10-1-3-12-4-2-10/h7H,1-6H2 |
InChIキー |
WCTCFYPLGCTQSZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=COCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


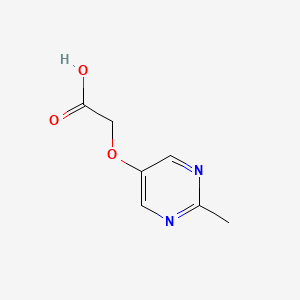
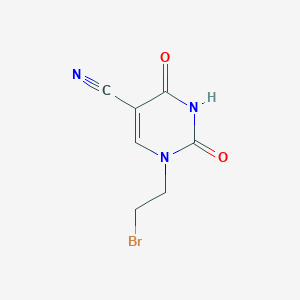
![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
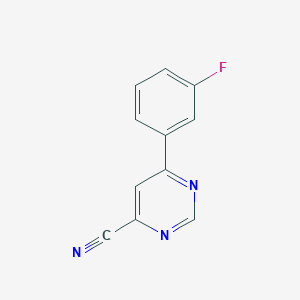

![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
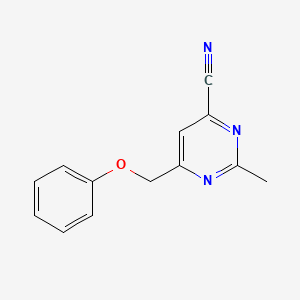

![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)


